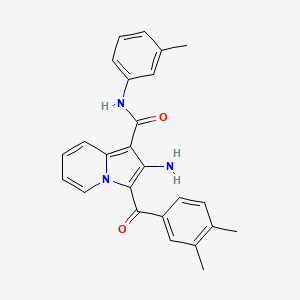

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Description

Historical Context of Indolizine Research

The study of indolizines began in 1890 with Angelo Angeli’s pioneering work on pyrindole derivatives, though the first synthesis of the parent indolizine (C₈H₇N) was achieved by Scholtz in 1912 via thermal treatment of 2-methylpyridine with acetic anhydride. Early investigations focused on elucidating the structure of Scholtz’s “picolide,” later identified as 1,3-diacetylindolizine, which laid the foundation for understanding the reactivity of this bicyclic system. The Tshitschibabin reaction, developed in 1927, further advanced indolizine synthesis by enabling cyclization of quaternary pyridinium salts with α-halogenoketones, a method still utilized for preparing 2-substituted derivatives. By the mid-20th century, Boekelheide’s work on palladium-catalyzed pyrolysis of 3-(2-pyridyl)-1-propanol improved yields of the parent indolizine, while Krohnke’s intramolecular aldol condensations expanded access to acyl- and alkoxycarbonyl-substituted variants. These breakthroughs established indolizines as synthetically tractable targets for medicinal exploration.

Emergence of 2-Amino-3-(3,4-Dimethylbenzoyl)-N-(3-Methylphenyl)Indolizine-1-Carboxamide

The specific derivative this compound arises from strategic functionalization of the indolizine core. The 1-carboxamide group enhances hydrogen-bonding capacity, a feature linked to improved target engagement in enzyme inhibition. Substituents at positions 2 and 3—an amino group and a 3,4-dimethylbenzoyl moiety, respectively—modulate electronic density, with the dimethylbenzoyl group likely influencing lipophilicity and π-stacking interactions. The N-(3-methylphenyl) appendage introduces steric bulk, potentially optimizing binding pocket occupancy in biological targets. While direct synthetic protocols for this compound are not detailed in the literature, analogous routes involve:

- Scholtz-Type Acetylation : Condensation of substituted pyridines with acylating agents to form intermediates.

- Tshitschibabin Cyclization : Quaternization of pyridine derivatives followed by base-induced ring closure.

- Post-Functionalization : Introduction of carboxamide and benzoyl groups via nucleophilic acyl substitutions.

Position in Contemporary Medicinal Chemistry

Indolizines have garnered attention as isosteres of indoles, with the nitrogen atom’s position influencing electronic properties and bioactivity. The 1-carboxamide derivative discussed here exemplifies efforts to balance solubility and membrane permeability—a challenge noted in early indolizine drug candidates. Recent patent analyses highlight indolizines’ inhibitory activities against kinases, phosphodiesterases, and microbial targets, with carboxamide derivatives often outperforming non-functionalized analogs in potency assays. For instance, substitutions at the 1-position have been correlated with enhanced CRTh2 antagonism, suggesting utility in inflammatory diseases. The compound’s amino and benzoyl groups may further potentiate interactions with ATP-binding pockets or allosteric sites, though structural-activity relationship (SAR) studies specific to this derivative remain an area for further exploration.

Relevance to Heterocyclic Chemistry Research

Indolizines occupy a unique niche as π-excessive heterocycles, with C-3 identified as the most electron-rich site for electrophilic attack. The integration of carboxamide and benzoyl functionalities in this derivative introduces regions of electron deficiency, creating a push-pull system that could stabilize charge-transfer complexes—a property leveraged in organic electronics for indoloindolizines. Synthetic advancements, such as [8+2] cycloadditions with alkynes, have enabled access to polycyclic derivatives like cycl[3.2.2]azines, though such reactions remain unexplored for carboxamide-bearing indolizines. The compound’s stability under oxidative conditions (a limitation of acenes) and tunable HOMO-LUMO gaps align with trends in materials science, suggesting dual applicability in pharmaceuticals and optoelectronics.

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVOVEHTHMUHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst, such as palladium, and is carried out under inert conditions to prevent oxidation.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indolizine derivative.

Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the indolizine derivative with 3-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso, nitro, or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that indolizine derivatives, including 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that indolizine derivatives could act as selective inhibitors of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

1.2 Antimicrobial Properties

Indolizines are also being explored for their antimicrobial activities. The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens. Research indicates that modifications in the indolizine structure can enhance antibacterial and antifungal activity, making these compounds promising candidates for new antimicrobial agents .

Materials Science

2.1 Dyes for Solar Cells

The compound has been investigated for its suitability as a dye in dye-sensitized solar cells (DSSCs). The unique electronic properties of indolizines allow them to absorb sunlight efficiently and convert it into electrical energy. Studies have demonstrated that certain indolizine derivatives can achieve high photoconversion efficiencies, making them valuable for renewable energy applications .

2.2 Photostability and Light Absorption

The photostability of indolizine derivatives is crucial for their application in solar energy conversion. Research has shown that specific substitutions on the indolizine ring can enhance light absorption characteristics while maintaining stability under prolonged exposure to light .

Biological Research

3.1 Chemical Probes

Indolizines are being utilized as chemical probes in biological research to study various cellular processes. Their ability to selectively bind to specific targets makes them useful tools for investigating protein interactions and signaling pathways within cells .

3.2 Neuropharmacology

The potential of this compound in neuropharmacology is another area of interest. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Key Observations:

Nitro-substituted analogs () may exhibit stronger electrophilic character, influencing reactivity in catalytic or biological systems.

N-Substituent Variations :

- The 3-methylphenyl group in the target compound provides a meta-substituted aromatic ring, balancing steric and electronic effects. In contrast, the 2-chlorophenyl () and 4-ethylphenyl () substituents introduce ortho/para electronic effects and varying hydrophobicity .

- The 5-chloro-2-methoxyphenyl group in combines halogenated and methoxy substituents, which are common in bioactive molecules for enhanced binding affinity .

Biological Activity

Chemical Structure and Properties

The compound “2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide” belongs to a class of indolizine derivatives that often exhibit diverse biological activities. Its structure features an indolizine core, which is known for its potential pharmacological properties.

Biological Activity

1. Anticancer Activity

Indolizine derivatives have been studied for their anticancer properties. Research indicates that modifications on the indolizine scaffold can lead to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown to inhibit cell proliferation by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

2. Antioxidant Properties

Many compounds containing indolizine moieties exhibit antioxidant activity. This is particularly relevant in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of specific substituents can enhance the radical scavenging capacity of these compounds.

3. Enzyme Inhibition

Indolizines have also been investigated for their ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This property is beneficial in cosmetic applications for skin whitening agents. The inhibition of tyrosinase by related compounds has been quantified using IC50 values, demonstrating varying degrees of potency.

Case Studies and Research Findings

Case Study 1: Anticancer Effects

A study evaluating a series of indolizine derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Case Study 2: Antioxidant Activity

Research conducted on similar indolizine compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that structural variations could significantly affect the antioxidant potency.

Case Study 3: Enzyme Inhibition

A comparative study on tyrosinase inhibition showed that specific analogs of indolizine derivatives exhibited IC50 values ranging from 0.08 µM to over 200 µM, indicating strong inhibitory effects compared to standard inhibitors like kojic acid.

Data Table: Biological Activities of Indolizine Derivatives

Q & A

Q. What are the common synthetic routes for preparing 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. A standard route includes:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions .

- Functional Group Introduction : Amino and carboxamide groups are added via nucleophilic substitution with amines and coupling agents (e.g., EDCI or DCC) .

- Benzoylation : The 3,4-dimethylbenzoyl group is introduced via electrophilic aromatic substitution using acyl chlorides .

- Purification is achieved through recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : -NMR and -NMR to confirm substituent positions and stereochemistry (e.g., δ ~7.7 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z ~450–500 range for similar indolizines) .

- Elemental Analysis : To validate purity and stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and amino (N–H, ~3300 cm) groups .

Q. How can researchers optimize reaction yields during synthesis?

- Catalyst Screening : Test Pd/Cu catalysts for cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Maintain 60–80°C for benzoylation to minimize side products .

Advanced Research Questions

Q. How can computational methods improve the design of novel indolizine derivatives?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for new analogs .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating - couplings .

- Isotopic Labeling : Use -labeled amines to confirm carboxamide connectivity .

- X-ray Crystallography : Definitive structural assignment for ambiguous cases .

Q. How do structural modifications influence biological activity?

- Substituent Effects : Replace the 3,4-dimethylbenzoyl group with electron-withdrawing groups (e.g., -NO) to enhance antibacterial potency .

- Steric Considerations : Bulkier N-aryl groups (e.g., 3-methylphenyl vs. 4-methoxyphenyl) may alter binding to target proteins .

- Pharmacokinetic Profiling : LogP calculations (via XlogP3) guide solubility adjustments for in vivo studies .

Q. What methodologies address unexpected byproducts in indolizine synthesis?

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust conditions .

- Byproduct Isolation : Chromatographic separation followed by MS/NMR analysis identifies side products (e.g., over-oxidized benzoyl derivatives) .

- Mechanistic Studies : Kinetic isotope effects (KIE) or Hammett plots elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.